molecular formula C6H12O B1605827 Tetramethyloxirane CAS No. 5076-20-0

Tetramethyloxirane

Cat. No. B1605827
CAS RN: 5076-20-0
M. Wt: 100.16 g/mol
InChI Key: SYQIWVMFOAHDMK-UHFFFAOYSA-N
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Description

Tetramethyloxirane, also known as 2,2,3,3-Tetramethyloxirane or 2,3-Dimethyl-2,3-epoxybutane, is a chemical compound with the molecular formula C6H12O . It has an average mass of 100.159 Da and a monoisotopic mass of 100.088814 Da .


Molecular Structure Analysis

Tetramethyloxirane has a three-membered ring structure, which is characteristic of oxiranes . The 3D structure of Tetramethyloxirane can be viewed using specific software .


Chemical Reactions Analysis

The reaction between oxiranes and carboxylic acids is a classical method to produce β-hydroxypropyl ester . In this reaction, tertiary amines are often used as catalysts to decrease the curing temperature .


Physical And Chemical Properties Analysis

Tetramethyloxirane has a molecular weight of 100.1589 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

1. Environmental and Occupational Toxicity

Tetramethyl thiuram disulfide, a compound related to tetramethyloxirane, is widely used in agriculture as an insecticide and fungicide. Studies have explored its environmental and occupational impact, particularly its toxic effects on living organisms. For instance, it's been linked to tibial dyschondroplasia in poultry, characterized by leg disorders and growth performance retardation. This has led to investigations into treatments and protective measures against such toxicity (Jiang et al., 2020).

2. Impact on Human Health

Research has also focused on the potential health risks posed by tetramethylthiuram disulfide to humans. Studies have shown that it can induce oxidative stress in human cells, such as erythrocytes, leading to cytotoxicity and oxidative modifications. These findings are significant for understanding the implications of exposure to this compound in human health contexts (Salam et al., 2020).

3. Therapeutic Potential

Interestingly, there has been research into the therapeutic potential of compounds structurally similar to tetramethyloxirane. For example, studies on tetramethylpyrazine, derived from traditional Chinese medicine, show its effectiveness in cardiovascular and cerebrovascular diseases. The mechanisms of action and clinical applications of tetramethylpyrazine have been a topic of extensive research due to its effectiveness in multiple systems (Zhao et al., 2016).

4. Neuroprotective Effects

Tetramethylpyrazine has also been studied for its neuroprotective effects. It's been shown to enhance the proliferation and differentiation of neural stem cells under hypoxic conditions, indicating its potential application in neurological disorders (Tian et al., 2010).

5. Cellular and Molecular Mechanisms

Further research has delved into the cellular and molecular mechanisms of action of tetramethyl compounds. Studies have revealed the pathways through which these compounds exert their effects, offering insights into their potential therapeutic applications in various diseases, including cardiovascular and neurological conditions (Gong et al., 2019).

properties

IUPAC Name

2,2,3,3-tetramethyloxirane
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InChI

InChI=1S/C6H12O/c1-5(2)6(3,4)7-5/h1-4H3
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InChI Key

SYQIWVMFOAHDMK-UHFFFAOYSA-N
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Canonical SMILES

CC1(C(O1)(C)C)C
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Molecular Formula

C6H12O
Record name 2,3-EPOXY-2,3-DIMETHYLBUTANE
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DSSTOX Substance ID

DTXSID6063692
Record name 2,3-Epoxy-2,3-dimethylbutane
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Molecular Weight

100.16 g/mol
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Physical Description

2,3-epoxy-2,3-dimethylbutane is a colorless liquid. (NTP, 1992)
Record name 2,3-EPOXY-2,3-DIMETHYLBUTANE
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Boiling Point

194 to 201 °F at 745 mmHg (NTP, 1992)
Record name 2,3-EPOXY-2,3-DIMETHYLBUTANE
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Solubility

Soluble (NTP, 1992)
Record name 2,3-EPOXY-2,3-DIMETHYLBUTANE
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Density

0.8156 at 61 °F (NTP, 1992) - Less dense than water; will float
Record name 2,3-EPOXY-2,3-DIMETHYLBUTANE
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Product Name

Tetramethyloxirane

CAS RN

5076-20-0
Record name 2,3-EPOXY-2,3-DIMETHYLBUTANE
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Record name 2,2,3,3-Tetramethyloxirane
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Record name Oxirane, 2,2,3,3-tetramethyl-
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Record name 2,3-Epoxy-2,3-dimethylbutane
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Synthesis routes and methods

Procedure details

Analogously to Example 1, the required 2,2,3,3-tetramethyl-2,3-dihydro-4H-1,4-benzothiazine is obtained as a colourless oil having a boiling point of 89° C./0.04 mbar using 2-(2-hydroxy-1,1,2-trimethylpropylthio)-aniline, melting point of from 60° to 62° C., boiling point of 125° C./0.1 mbar (obtained from tetramethyloxirane and 2-aminothiophenol). nD20 =1.5955; the mass spectrum shows a molecular ion at 207 (74% relative intensity) and as main fragments 192 (24%), 177 (14%), 164 (100%), 150 (44%), 132 (70%), 125 (24%), 109 (15%), 92 (22%), 42 (17%) and 41 (16%).
Name
2,2,3,3-tetramethyl-2,3-dihydro-4H-1,4-benzothiazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(2-hydroxy-1,1,2-trimethylpropylthio)-aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetramethyloxirane
Reactant of Route 2
Tetramethyloxirane
Reactant of Route 3
Tetramethyloxirane
Reactant of Route 4
Tetramethyloxirane
Reactant of Route 5
Tetramethyloxirane
Reactant of Route 6
Tetramethyloxirane

Citations

For This Compound
135
Citations
T Berndt, O Böge - Berichte der Bunsengesellschaft für …, 1994 - Wiley Online Library
… Using inert gas (He, N,) tetramethyloxirane only was … Under tropospheric conditions 20% tetramethyloxirane was found. It is … In order to identify the compounds formed tetramethyloxirane …
Number of citations: 20 onlinelibrary.wiley.com
RR Baldwin, DR Stout, RW Walker - Journal of the Chemical Society …, 1984 - pubs.rsc.org
… From measurements of the initial relative yields of oxirane and tetramethyloxirane, values of log10(A7/A5)=–0.77±0.09 and E5–E7= 36.5±0.9 kJ mol–1 have been obtained: HO2+ C2H4…
Number of citations: 19 pubs.rsc.org
MR Detty - The Journal of Organic Chemistry, 1980 - ACS Publications
terf-Butyldimethylsilyl iodide (1) is prepared from the reaction of iodine with (phenylseleno)-tert-butyldimethylsilane in acetonitrile. The reaction of oxiranes with 1 followed by treatment …
Number of citations: 50 pubs.acs.org
M Nakata - Spectrochimica Acta Part A: Molecular Spectroscopy, 1994 - Elsevier
… as an alkyl nitrite radical and two final products, tetramethyloxirane and 3,3-dimethyl-2-… Tetramethyloxirane and pinacolone emerge from secondary photolysis of the trapped alkyl …
Number of citations: 19 www.sciencedirect.com
W Adam, O Cueto, LN Guedes - Journal of the American Chemical …, 1980 - ACS Publications
… Table I):(i) thermolysis (125 C) gives exclusively pinacolone (3a);(ii) tetramethyl-1, 2-dioxetane (TMD) chemienergization (60 C) leads exclusively to tetramethyloxirane (5a);(iii) direct …
Number of citations: 8 pubs.acs.org
AL Baumstark, M Barrett, KM Kral - Journal of Heterocyclic …, 1982 - Wiley Online Library
… The formation of tetramethyloxirane was apparently due to some thermal decomposition of the … Thermal decomposition of the phosphoranes produced only tetramethyloxirane and the …
Number of citations: 9 onlinelibrary.wiley.com
DA Pomogailo, ID Sorokin, MY Melnikov, VI Pergushov… - 2023 - elibrary.ru
… The RC of methyloxirane, 2,3-dimethyloxirane and tetramethyloxirane were stabilized in … bond in the oxirane cycle, while the tetramethyloxirane RC did not undergo any reactions under …
Number of citations: 2 elibrary.ru
JM Fraile, JA Mayoral, L Salvatella - The Journal of organic …, 2014 - ACS Publications
… Results for the reactivity of BF 3 -coordinated tetramethyloxirane (12) in dichloromethane are shown in Figure 3. As a glimpse, BF 3 -coordinated tetramethyloxirane 12 can react …
Number of citations: 47 pubs.acs.org
QW Zhang, JF Hartwig - Chemical Communications, 2018 - pubs.rsc.org
… oxide and tetramethyloxirane gave the trifluoromethoxy heteroarene 2a in 40% and 48% yields, respectively (entries 13 and 14). Because rearrangement of tetramethyloxirane in the …
Number of citations: 45 pubs.rsc.org
I Kind, T Berndt, O Böge, W Rolle - Chemical physics letters, 1996 - Elsevier
The gas-phase reaction of NO 3 radicals with selected oxiranes has been studied in a flow system at T = 295 ± 2 K in the pressure range 3.4–50 mbar musing N 2 as carrier gas. The …
Number of citations: 5 www.sciencedirect.com

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